

# An In-Depth Technical Guide to the Physical Properties of 4-Isobutylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Isobutylaniline

Cat. No.: B1594155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **4-isobutylaniline**, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

## Quantitative Data Summary

The physical properties of **4-isobutylaniline** have been reported with some variability across different sources. This section summarizes the available quantitative data for boiling point and density in a structured format to facilitate comparison. These discrepancies may arise from different experimental conditions or sample purity.

| Physical Property | Reported Value(s)                                         | Unit              |
|-------------------|-----------------------------------------------------------|-------------------|
| Boiling Point     | 238.0[1], 241.9[2], 242[3],<br>241.9 - 255.2[1], 255.2[4] | °C at 760 mmHg    |
| Density           | 0.944[2][3], 1.19[4], 0.944 -<br>1.19[1]                  | g/cm <sup>3</sup> |

## Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid aromatic amines like **4-isobutylaniline**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like **4-isobutylaniline**, a distillation-based method is appropriate.

**Principle:** This method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.

#### Apparatus:

- Distillation flask with a side arm
- Condenser
- Thermometer (calibrated)
- Heating mantle or oil bath
- Boiling chips
- Receiving flask

#### Procedure:

- Place a small volume of **4-isobutylaniline** into the distillation flask, along with a few boiling chips to ensure smooth boiling.
- Set up the distillation apparatus. The thermometer bulb should be positioned just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
- Begin to heat the flask gently.
- Observe the liquid and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

- Record the temperature at which the liquid is boiling steadily and there is a constant drip of condensate from the condenser into the receiving flask. This stable temperature is the boiling point.
- If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

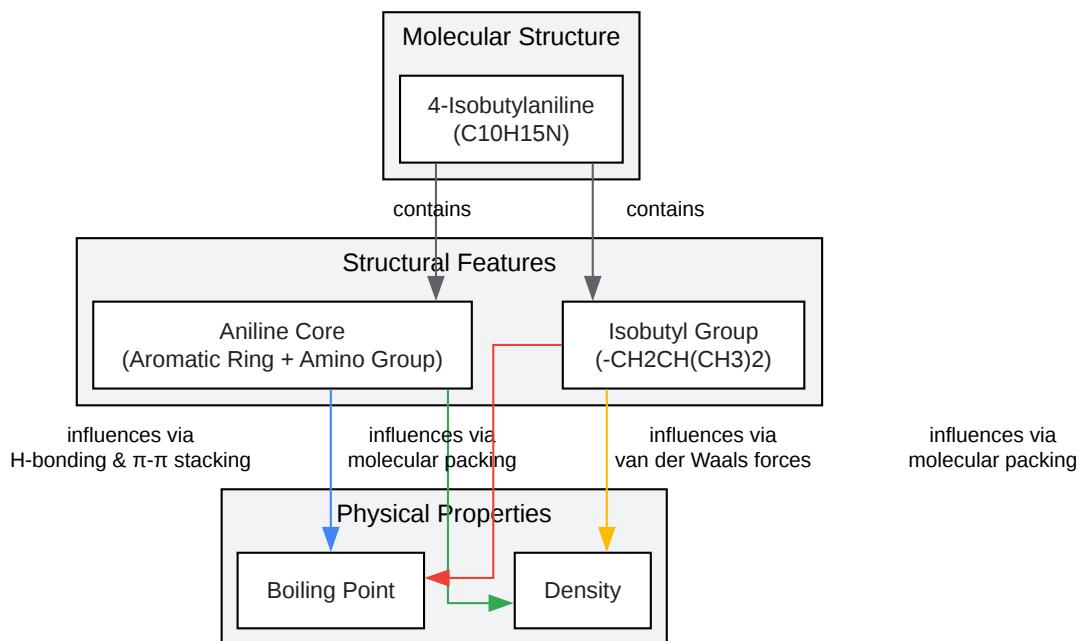
The density of a substance is its mass per unit volume. For liquids like **4-isobutylaniline**, a pycnometer or a digital density meter can be used for accurate measurements. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter[5][6].

Principle: The mass of a precisely known volume of the liquid is determined at a specific temperature.

Apparatus (using a pycnometer):

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath
- Thermometer

Procedure:


- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).
- Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper will allow excess water to escape.
- Remove the pycnometer from the bath, carefully dry the outside, and record its mass.

- Empty and dry the pycnometer again.
- Fill the pycnometer with **4-isobutylaniline** and repeat steps 3-5.
- The density of the **4-isobutylaniline** can then be calculated using the following formula:  
Density of sample = (mass of sample / mass of water) \* density of water at the experimental temperature.

## Visualization of Conceptual Relationships

The physical properties of a molecule are intrinsically linked to its structure. The following diagram illustrates the relationship between the molecular structure of **4-isobutylaniline** and its boiling point and density.

Conceptual Relationship: Structure and Physical Properties of 4-Isobutylaniline



[Click to download full resolution via product page](#)

Caption: Structure-Property Relationship for **4-Isobutylaniline**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Isobutylaniline (30090-17-6) for sale [vulcanchem.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. lookchem.com [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. intertekinform.com [intertekinform.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 4-Isobutylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594155#physical-properties-of-4-isobutylaniline-boiling-point-and-density>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)